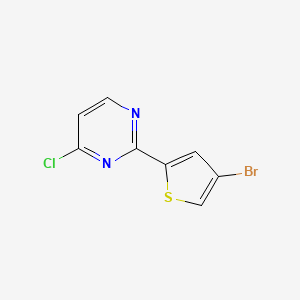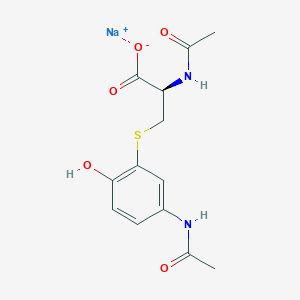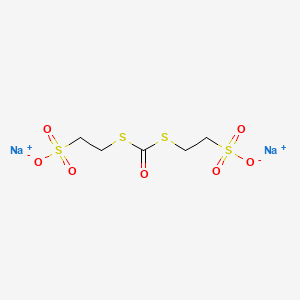
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is a complex organosulfur compound. It is characterized by the presence of multiple sulfonate groups, which contribute to its high solubility in water and its reactivity in various chemical processes. This compound is often used in industrial and research settings due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of disodium sulfite and ethanesulfonyl chloride, which react to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organosulfur compounds .
Wissenschaftliche Forschungsanwendungen
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, proteins, and other biomolecules, thereby influencing their activity and function . The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 1,2-ethanedisulfonate: Similar in structure but lacks the additional sulfonate groups.
Sodium 4-(2-acetamidoethyldithio)butanesulfinate: Contains a similar sulfonate group but has different substituents.
Trisulfide disulfinate: Contains multiple sulfur atoms but differs in the arrangement of sulfonate groups.
Uniqueness
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high water solubility and strong nucleophilic or electrophilic properties .
Eigenschaften
Molekularformel |
C5H8Na2O7S4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C5H10O7S4.2Na/c6-5(13-1-3-15(7,8)9)14-2-4-16(10,11)12;;/h1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
UECIXNXVLVZQST-UHFFFAOYSA-L |
Kanonische SMILES |
C(CS(=O)(=O)[O-])SC(=O)SCCS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


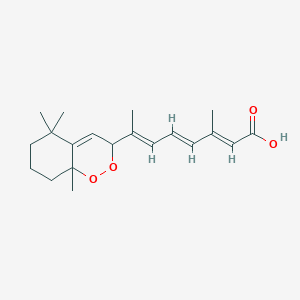
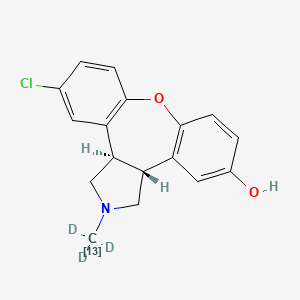
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
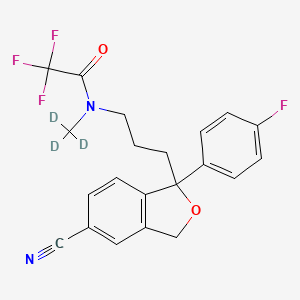
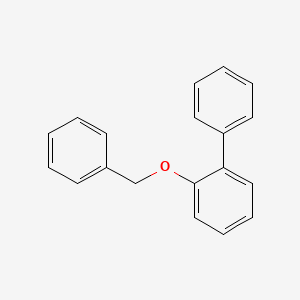
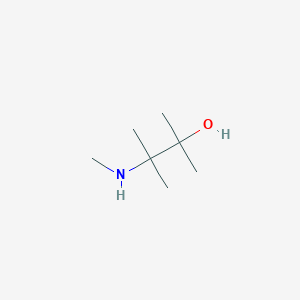

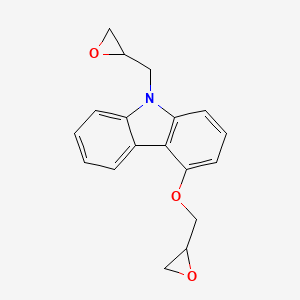
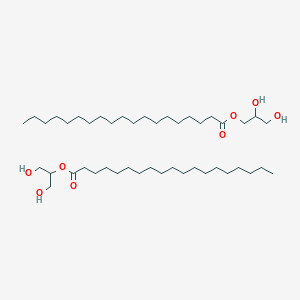
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

